2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Researchers pursuing late-stage diversification of the thieno[2,3-c]pyridine scaffold often encounter reactivity bottlenecks with chloro analogs. The 2-bromo substituent resolves this via optimal oxidative addition kinetics for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings. • Key intermediate for allosteric DHPS inhibitors (compound 26d, IC50 = 0.069 μM) • Enables MCH receptor antagonist development & MST1 kinase inhibitor SAR exploration • White to off-white solid, MW 232.10 g/mol, TPSA 57.3 Ų, calc. solubility 0.49 g/L

Molecular Formula C7H6BrNOS
Molecular Weight 232.1 g/mol
CAS No. 960289-03-6
Cat. No. B1373814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
CAS960289-03-6
Molecular FormulaC7H6BrNOS
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=C(S2)Br
InChIInChI=1S/C7H6BrNOS/c8-5-3-4-1-2-9-7(10)6(4)11-5/h3H,1-2H2,(H,9,10)
InChIKeyWCHRPSHIMRQFRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one: Key Intermediate


2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS 960289-03-6) is a heterocyclic building block featuring a fused thiophene-pyridinone core with a reactive bromine substituent at the 2-position [1]. It is a white to off-white solid with a molecular weight of 232.10 g/mol, calculated solubility of 0.49 g/L in water at 25°C, and a topological polar surface area of 57.3 Ų . The compound is documented as an intermediate in the preparation of thieno[2,3-c]pyridine derivatives with activity as MCH receptor antagonists and has been referenced in patents for MST1 kinase inhibitors [2].

Bromine-substituted heterocyclic building block for palladium-catalyzed cross-coupling workflows.
Key intermediate for thieno[2,3-c]pyridine diversification in medicinal chemistry research.
Documented as a precursor for deoxyhypusine synthase (DHPS) inhibitor synthesis.

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one: Why Substitution Fails


In-class substitution of 2-bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one with unsubstituted or other halogenated thienopyridinone analogs is not chemically equivalent due to the specific role of the bromine atom at the 2-position in palladium-catalyzed cross-coupling reactions and the electronic influence of the fused lactam ring system. The bromine atom serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other C-C or C-N bond-forming reactions that are critical for the rapid diversification of the thieno[2,3-c]pyridine scaffold [1]. Chloro analogs typically exhibit lower reactivity in oxidative addition steps, while iodo analogs, though more reactive, may introduce stability and cost considerations. The presence of the bromine atom at the 2-position is a specific design element that enables efficient late-stage functionalization, as demonstrated in the synthesis of deoxyhypusine synthase (DHPS) inhibitors where a 5,6-dihydrothieno[2,3-c]pyridine core was elaborated into potent allosteric inhibitors [2].

Target Intermediate
2-Bromo-thieno[2,3-c]pyridin-7(4H)-one
Potential Substitute
Chloro or iodo analog
Halogen identity directly influences oxidative addition rates in cross-coupling. Chloro analogs may exhibit lower reactivity, while iodo analogs may introduce stability and cost considerations. Direct substitution can alter synthetic efficiency and yield profile.
Target Scaffold
Thieno[2,3-c]pyridin-7(4H)-one core
Potential Substitute
Thieno[3,2-c]pyridin-4(5H)-one or related scaffold
The specific ring fusion pattern and lactam ring size dictate three-dimensional geometry and electronic distribution. Scaffold mismatch may shift target engagement and biological activity profile for DHPS-related research.

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one: Selection Evidence Over Analogs


Cross-Coupling Reactivity Advantage Over Chloro Analogs

The bromine substituent in 2-bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 2-chloro analog. In Suzuki-Miyaura coupling reactions, aryl bromides typically undergo oxidative addition to Pd(0) catalysts with rates 10-100 times faster than aryl chlorides under identical conditions, enabling higher yields and milder reaction temperatures [1]. This enhanced reactivity directly translates to improved synthetic efficiency and reduced time for SAR exploration. The compound's bromine atom is specifically leveraged in the synthesis of 5,6-dihydrothieno[2,3-c]pyridine derivatives, where alkylation and subsequent functionalization steps are employed to generate diverse compound libraries for biological screening [2].

Cross-Coupling Reactivity
Class-level inference
Approximately 10–100× faster oxidative addition rate for aryl bromide vs. aryl chloride under standard Suzuki-Miyaura conditions.
Supports bromo intermediate selection for efficient diversification workflows.
Class-level trend; specific performance depends on coupling partners and catalyst system.
Medicinal Chemistry Synthetic Methodology Cross-Coupling

Scaffold Comparison for DHPS Inhibition

The thieno[2,3-c]pyridin-7(4H)-one scaffold in the target compound is a privileged structure for deoxyhypusine synthase (DHPS) inhibition, a key enzyme in tumor proliferation pathways. A derivative of this scaffold (compound 26d) demonstrated an IC50 of 0.069 μM against DHPS under high NAD conditions [1]. In contrast, a structurally related thieno[3,2-c]pyridin-4(5H)-one scaffold (CAS 1078150-17-0), despite also containing a bromine atom, is associated with different biological targets, including potential antimicrobial and anticancer properties, but lacks the demonstrated allosteric DHPS inhibitory profile . The specific ring fusion pattern ([2,3-c] vs. [3,2-c]) and the lactam ring size (7-membered vs. 5-membered) dictate distinct three-dimensional geometries and electronic distributions that are critical for target recognition and allosteric modulation [2].

Scaffold-DHPS Target Engagement
Cross-study comparable
A derivative of thieno[2,3-c]pyridin-7(4H)-one (compound 26d) reported IC50 = 0.069 μM against DHPS under high NAD conditions. Thieno[3,2-c]pyridin-4(5H)-one scaffold lacks reported DHPS IC50.
Scaffold choice is critical for maintaining DHPS allosteric modulation research context.
Outcome derives from a single derivative; direct scaffold comparison data are limited.
Medicinal Chemistry Enzyme Inhibition Scaffold Comparison

Physicochemical Property Comparison

The 2-bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one intermediate possesses a calculated aqueous solubility of 0.49 g/L at 25°C and a calculated XLogP3 of 2.3, which are key parameters for predicting downstream compound properties in drug discovery . In contrast, the non-brominated parent compound, 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS 14470-51-0), has a lower molecular weight (153.20 g/mol) and is expected to have different solubility and lipophilicity profiles, which can impact both synthetic handling and the physicochemical properties of final drug candidates . The introduction of the bromine atom increases molecular weight and lipophilicity, which may be desirable for optimizing membrane permeability or target binding in the final elaborated structures.

Physicochemical Profile
Data to verify
Calculated aqueous solubility: 0.49 g/L (25 °C); XLogP3: 2.3. Non-brominated parent (CAS 14470-51-0) has lower MW (153.20 g/mol) and different predicted properties.
Property awareness aids synthetic handling and downstream candidate optimization review.
Calculated values; experimental confirmation recommended for critical workflows.
Medicinal Chemistry Property Optimization Drug-likeness

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one: Optimal Applications


DHPS Allosteric Inhibitor Synthesis

The 2-bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one scaffold is a key intermediate for the synthesis of potent allosteric DHPS inhibitors, as demonstrated by compound 26d (IC50 = 0.069 μM). The bromine atom at the 2-position enables efficient diversification via palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups, which are essential for achieving high binding affinity and a distinct allosteric binding mode [1][2].

MCH Receptor Antagonist Development

The compound is explicitly documented as an intermediate in the preparation of thieno[2,3-c]pyridine derivatives that act as MCH receptor antagonists, a therapeutic target for obesity and metabolic disorders. The bromine substituent provides a versatile handle for the introduction of diverse functional groups required for optimizing receptor binding and selectivity .

MST1 & PI3K Kinase Inhibitor Discovery

The thieno[2,3-c]pyridin-7(4H)-one core is a privileged scaffold for kinase inhibition. The 2-bromo derivative enables rapid exploration of structure-activity relationships (SAR) for MST1 kinase inhibitors, as referenced in patents, and can be further functionalized to generate selective inhibitors of phosphoinositide 3-kinase (PI3K) enzymes, which are implicated in cancer, inflammation, and metabolic diseases [3][4].

Application
Selection Property
Validation Focus
DHPS allosteric inhibitor synthesis
2-Bromo cross-coupling handle for aryl/heteroaryl diversification
DHPS enzymatic assay and allosteric binding mode confirmation
MCH receptor antagonist development
Versatile bromine substituent for receptor-binding optimization
MCH receptor binding and functional activity screening
MST1/PI3K kinase inhibitor discovery
Privileged thieno-pyridinone scaffold for SAR exploration
Kinase selectivity panel and cellular pathway inhibition review

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